molecular formula C10H18N2 B12821084 1-Isobutyl-2-isopropyl-1H-imidazole

1-Isobutyl-2-isopropyl-1H-imidazole

Cat. No.: B12821084
M. Wt: 166.26 g/mol
InChI Key: OXRNUAXOJDHZOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isobutyl-2-isopropyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutyl-2-isopropyl-1H-imidazole can be achieved through various methods, including:

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-2-isopropyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: The imidazole ring can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

1-Isobutyl-2-isopropyl-1H-imidazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Isobutyl-2-isopropyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-Methylimidazole: A simpler imidazole derivative with a methyl group.

    2-Phenylimidazole: Contains a phenyl group, offering different chemical properties.

    4,5-Diphenylimidazole: A more complex derivative with two phenyl groups.

Uniqueness: 1-Isobutyl-2-isopropyl-1H-imidazole is unique due to the presence of both isobutyl and isopropyl groups, which can influence its reactivity and potential applications. Compared to other imidazole derivatives, it may offer distinct advantages in specific chemical and biological contexts.

Properties

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

1-(2-methylpropyl)-2-propan-2-ylimidazole

InChI

InChI=1S/C10H18N2/c1-8(2)7-12-6-5-11-10(12)9(3)4/h5-6,8-9H,7H2,1-4H3

InChI Key

OXRNUAXOJDHZOO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CN=C1C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.